

Application Notes and Protocols for JNJ-26146900 in Prostate Cancer Xenograft Models

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Compound of Interest

Compound Name: JNJ-26146900

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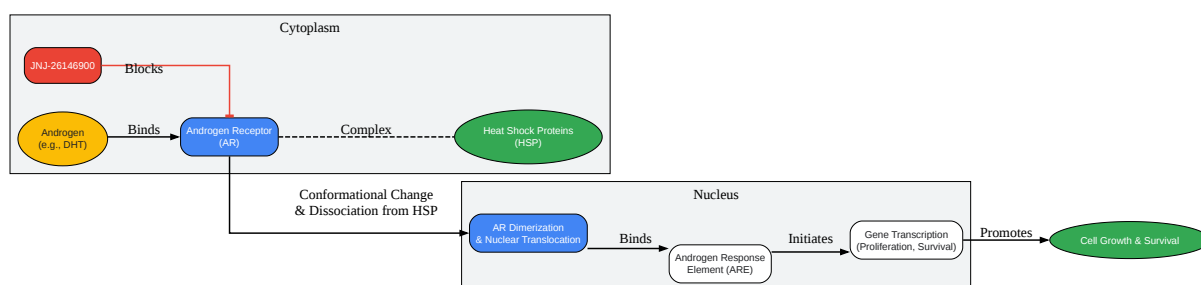
Introduction

JNJ-26146900 is a potent and orally active nonsteroidal androgen receptor (AR) antagonist.^[1] It functions by binding to the androgen receptor, thereby inhibiting the downstream signaling pathways that are crucial for the growth and survival of prostate cancer cells. In preclinical studies, **JNJ-26146900** has demonstrated significant anti-tumor activity in various prostate cancer xenograft models, highlighting its potential as a therapeutic agent for prostate cancer.^[1] These application notes provide a comprehensive overview of the use of **JNJ-26146900** in prostate cancer xenograft models, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Androgen Receptor Antagonism

JNJ-26146900 exerts its anti-cancer effects by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. In preclinical assays, **JNJ-26146900** binds to the rat androgen receptor with a K_i of 400 nM and acts as a pure androgen antagonist in in-vitro cell-based assays, with a profile similar to the established anti-androgen, bicalutamide.^[1]

The androgen receptor signaling pathway plays a central role in the progression of prostate cancer. The binding of an androgen receptor antagonist like **JNJ-26146900** disrupts this pathway, leading to the inhibition of gene transcription responsible for prostate cancer cell proliferation and survival.



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Caption: Androgen Receptor Signaling Pathway Inhibition by **JNJ-26146900**.

Efficacy in Prostate Cancer Xenograft Models

JNJ-26146900 has demonstrated significant efficacy in reducing tumor growth in both rat and mouse prostate cancer xenograft models.

CWR22-LD1 Human Prostate Cancer Xenograft Model (Mouse)

In a CWR22-LD1 mouse xenograft model of human prostate cancer, **JNJ-26146900** significantly inhibited tumor growth.^{[1][2]}

Treatment Group	Dose	Administration	Duration	Outcome
Vehicle Control	-	Oral gavage	3 weeks	Normal tumor growth
JNJ-26146900	100 mg/kg	Oral gavage, twice daily	3 weeks	Mean tumor weight reduced to ~30% of vehicle control

Dunning Rat Prostate Cancer Model

In the Dunning rat model of prostate cancer, **JNJ-26146900** was effective in preventing prostate tumor growth, with maximal inhibition observed at a dose of 10 mg/kg.[1]

Treatment Group	Dose	Administration	Outcome
Vehicle Control	-	Oral	Progressive tumor growth
JNJ-26146900	10 mg/kg	Oral	Maximal inhibition of tumor growth
JNJ-26146900	30-100 mg/kg	Oral	Prevention of prostate tumor growth

Effects on Androgen-Responsive Tissues and Bone Density

Beyond its direct anti-tumor effects, **JNJ-26146900** has been evaluated for its impact on other androgen-sensitive tissues and its potential to mitigate common side effects of androgen deprivation therapy, such as bone loss.

Effects on Ventral Prostate and Levator Ani Muscle Weight in Rats

In intact adult male Sprague-Dawley rats, **JNJ-26146900** demonstrated a dose-dependent reduction in the wet weight of the ventral prostate and levator ani muscles, with an oral ED50 of 20-30 mg/kg, comparable to bicalutamide.[1]

Prevention of Orchidectomy-Induced Bone Loss in Rats

JNJ-26146900 has shown a protective effect against castration-induced bone loss in aged male rats.[1]

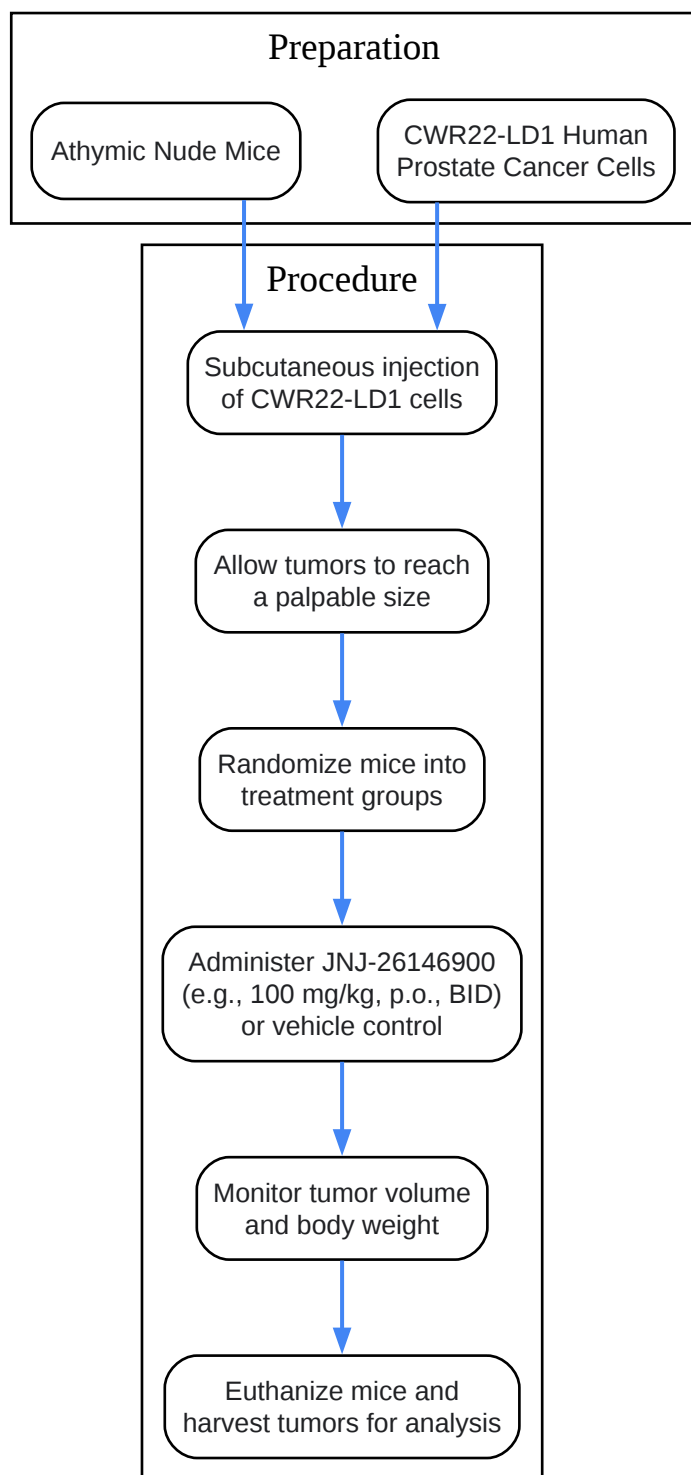
Parameter	Orchidectomized (Vehicle)	Orchidectomized + JNJ-26146900 (30 mg/kg)	Intact (Vehicle)
Bone Volume	Decreased by 33% (P < 0.05 vs. Intact)	Maintained	Baseline
Bone Mineral Density	166 +/- 26 mg/cm ³	194 +/- 20 mg/cm ³ (P < 0.05 vs. Orchidectomized)	229 +/- 34 mg/cm ³

Experimental Protocols

The following are detailed protocols for key experiments involving **JNJ-26146900** in prostate cancer xenograft models.

CWR22-LD1 Xenograft Implantation and Treatment

This protocol outlines the procedure for establishing and treating CWR22-LD1 xenografts in mice.



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Caption: Experimental Workflow for CWR22-LD1 Xenograft Studies.

Materials:

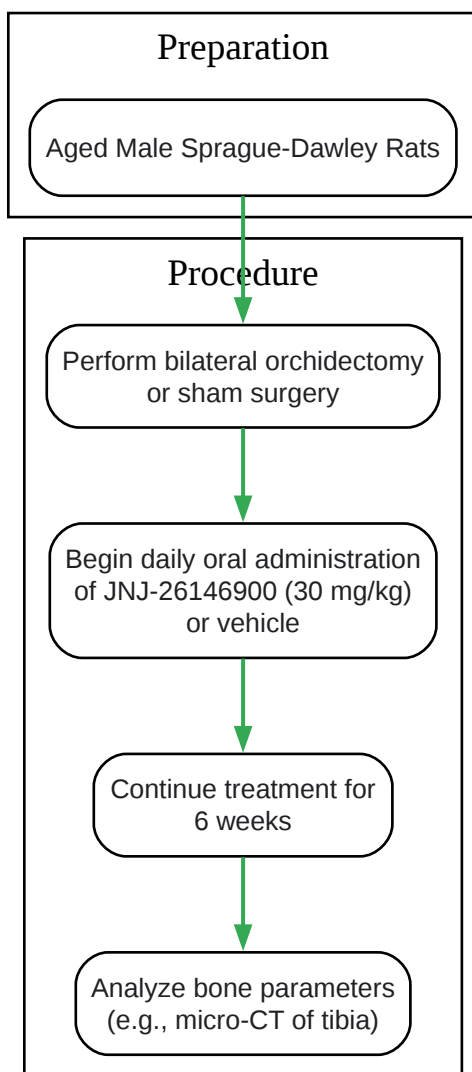
- CWR22-LD1 human prostate cancer cells
- Athymic nude mice (male, 6-8 weeks old)
- Matrigel
- **JNJ-26146900**
- Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

- **Cell Preparation:** Culture CWR22-LD1 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of $1-5 \times 10^6$ cells per 100 μL .
- **Tumor Implantation:** Anesthetize the mice and subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
- **Treatment Administration:** Prepare **JNJ-26146900** in the vehicle at the desired concentration. Administer the compound or vehicle control orally via gavage according to the specified dosing schedule (e.g., twice daily for 21 days).
- **Data Collection:** Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.
- **Endpoint Analysis:** At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process for further analysis (e.g., histology, biomarker analysis).

Orchidectomy-Induced Bone Loss Model in Rats

This protocol describes the induction of bone loss through orchidectomy and subsequent treatment with **JNJ-26146900**.



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Caption: Workflow for Orchidectomy-Induced Bone Loss Study.

Materials:

- Aged male Sprague-Dawley rats
- **JNJ-26146900**
- Vehicle control
- Surgical instruments for orchidectomy

- Micro-computed tomography (micro-CT) scanner

Procedure:

- Surgical Procedure: Anesthetize the rats and perform bilateral orchidectomy to induce androgen deficiency. A sham surgery group should be included as a control.
- Treatment: Begin daily oral administration of **JNJ-26146900** (e.g., 30 mg/kg) or vehicle to the orchidectomized rats.
- Treatment Period: Continue the treatment for a specified period, for instance, 6 weeks.^[1]
- Bone Analysis: At the end of the treatment period, euthanize the rats and harvest the tibias.
- Micro-CT Analysis: Analyze the tibias using a micro-CT scanner to determine bone volume, trabecular connectivity, trabecular number, and spacing between trabeculae. Bone mineral density can also be measured.^[1]

Conclusion

JNJ-26146900 is a promising androgen receptor antagonist with demonstrated anti-tumor efficacy in prostate cancer xenograft models. Its ability to inhibit tumor growth and prevent castration-induced bone loss in preclinical models suggests its potential as a valuable therapeutic agent for the treatment of prostate cancer. The protocols and data presented in these application notes provide a foundation for further research and development of **JNJ-26146900**.

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- 1. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

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